molecular formula C10H10O3 B7760603 4-Methoxycinnamic acid

4-Methoxycinnamic acid

Cat. No. B7760603
M. Wt: 178.18 g/mol
InChI Key: AFDXODALSZRGIH-UHFFFAOYSA-N
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Patent
US05274171

Procedure details

Anisidine (12.3 g) was dissolved in 30 ml acetic acid and 25 ml water and cooled to 10° C. 98% Sulfuric acid (10 ml) was added with cooling. Sodium nitrite (6.9 g in 20 ml water) was then added at 0°-2° C. over 1 hour with stirring. t-Butylamine (0.05 g) was then added and after 10 minutes, Pd(dba)2 (1.0 g) and 0.07 g of 1,2-bis(diphenylphosphino)ethane (diphos) in 50 ml ethyl acetate were added. Acrylic acid (10.3 ml) was then added slowly over 10 minutes. The reaction mixture was allowed to warm to room temperature. After 22 hours under nitrogen, the mixture was neutralized with 30% sodium hydroxide solution (33 g) diluted with 500 ml water. The aqueous solution was separated, neutralized with 10% sulfuric acid to give 12 g of p-methoxycinnamic acid as a solid precipitate which was filtered off (m.p. 165°-170° C.) (67.4% yield).
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
33 g
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Quantity
1 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](N)=[CH:5][CH:4]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[C:19]([OH:23])(=[O:22])[CH:20]=[CH2:21].[OH-].[Na+]>C(O)(=O)C.C(OCC)(=O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C(N)(C)(C)C.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:21]=[CH:20][C:19]([OH:23])=[O:22])=[CH:5][CH:4]=1 |f:2.3,5.6,10.11.12|

Inputs

Step One
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Seven
Name
Quantity
33 g
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05274171

Procedure details

Anisidine (12.3 g) was dissolved in 30 ml acetic acid and 25 ml water and cooled to 10° C. 98% Sulfuric acid (10 ml) was added with cooling. Sodium nitrite (6.9 g in 20 ml water) was then added at 0°-2° C. over 1 hour with stirring. t-Butylamine (0.05 g) was then added and after 10 minutes, Pd(dba)2 (1.0 g) and 0.07 g of 1,2-bis(diphenylphosphino)ethane (diphos) in 50 ml ethyl acetate were added. Acrylic acid (10.3 ml) was then added slowly over 10 minutes. The reaction mixture was allowed to warm to room temperature. After 22 hours under nitrogen, the mixture was neutralized with 30% sodium hydroxide solution (33 g) diluted with 500 ml water. The aqueous solution was separated, neutralized with 10% sulfuric acid to give 12 g of p-methoxycinnamic acid as a solid precipitate which was filtered off (m.p. 165°-170° C.) (67.4% yield).
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
33 g
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Quantity
1 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](N)=[CH:5][CH:4]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[C:19]([OH:23])(=[O:22])[CH:20]=[CH2:21].[OH-].[Na+]>C(O)(=O)C.C(OCC)(=O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C(N)(C)(C)C.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:21]=[CH:20][C:19]([OH:23])=[O:22])=[CH:5][CH:4]=1 |f:2.3,5.6,10.11.12|

Inputs

Step One
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Seven
Name
Quantity
33 g
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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